molecular formula C10H12N2O B1436696 2,6-Dicyclopropylpyrimidin-4-ol CAS No. 874880-35-0

2,6-Dicyclopropylpyrimidin-4-ol

Cat. No. B1436696
M. Wt: 176.21 g/mol
InChI Key: XQSCTLLEJRPUJJ-UHFFFAOYSA-N
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Description

“2,6-Dicyclopropylpyrimidin-4-ol” is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.22 g/mol . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for “2,6-Dicyclopropylpyrimidin-4-ol” is 1S/C10H12N2O/c13-9-5-8(6-1-2-6)11-10(12-9)7-3-4-7/h5-7H,1-4H2,(H,11,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2,6-Dicyclopropylpyrimidin-4-ol” is a powder . It has a molecular weight of 176.22 g/mol .

Scientific Research Applications

Synthesis and Biological Properties

A study by Yengoyan et al. (2020) discusses the synthesis of novel derivatives of 6-methylpyrimidine-4-ol, which includes 2,6-Dicyclopropylpyrimidin-4-ol derivatives. These compounds exhibited stimulating action on plant growth, with their growth stimulant activities being comparable to heteroauxin (Yengoyan et al., 2020).

Antiviral Activity

Research by Zhou et al. (2004) synthesized and evaluated the antiviral activity of methylenecyclopropane analogues of nucleosides, including derivatives of 2,6-Dicyclopropylpyrimidin-4-ol. These compounds showed effectiveness against human and murine cytomegalovirus (HCMV and MCMV), with no cytotoxicity observed (Zhou et al., 2004).

Crystal Structures and Theoretical Insights

Ali et al. (2021) reported on the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives and provided theoretical calculations. Their study included single-crystal analysis and non-covalent interactions, contributing to the understanding of the structural stability and properties of these compounds (Ali et al., 2021).

Antitumor Activity

Research by Gangjee et al. (1984) explored the synthesis of 1,3,8-trisubstituted pyrimido[4,5-c][2,7]-naphthyridin-6-ones as potential antitumor agents. This study included the use of 2,6-Dicyclopropylpyrimidin-4-ol derivatives and evaluated their inhibitory effects on leukemia L1210 cells (Gangjee et al., 1984).

Safety And Hazards

The safety information available indicates that “2,6-Dicyclopropylpyrimidin-4-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2,4-dicyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-9-5-8(6-1-2-6)11-10(12-9)7-3-4-7/h5-7H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSCTLLEJRPUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290443
Record name 2,6-Dicyclopropyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dicyclopropylpyrimidin-4-ol

CAS RN

874880-35-0
Record name 2,6-Dicyclopropyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874880-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dicyclopropyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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